Potassium tetrafluoroborate is an inorganic compound with the chemical formula KBF₄. It consists of potassium cations (K⁺) and tetrafluoroborate anions (BF₄⁻). This compound typically appears as a white to light gray crystalline solid and is known for its moisture sensitivity. It has a melting point of approximately 470 °C and is soluble in water at a rate of about 4.4 g/L at 20 °C .
Potassium tetrafluoroborate is utilized in various industrial applications, including as an active filler in resin-bonded abrasives and as a reagent in chemical synthesis. Its unique properties make it valuable in electrochemical processes and the production of other fluoride salts .
Potassium tetrafluoroborate can be synthesized through several methods:
Potassium tetrafluoroborate has several important applications:
Research on the interactions of potassium tetrafluoroborate with other compounds is ongoing. Its ability to form complexes with metal ions makes it a subject of interest in coordination chemistry. Additionally, studies focusing on its solubility and reactivity in different solvents are crucial for understanding its role in various chemical processes.
Several compounds share similarities with potassium tetrafluoroborate, particularly within the category of boron fluorides. Here are some comparable compounds:
Compound Name | Formula | Unique Features |
---|---|---|
Sodium tetrafluoroborate | NaBF₄ | Used similarly but has different solubility properties |
Lithium tetrafluoroborate | LiBF₄ | Often used in specialized applications like batteries |
Ammonium tetrafluoroborate | NH₄BF₄ | Soluble in water; used in various chemical syntheses |
Uniqueness: Potassium tetrafluoroborate is distinct due to its specific solubility characteristics and its role as an active filler in abrasives, which may not be as pronounced in other similar compounds. Its use in solar cell technology also sets it apart from others within this category.
The most established method for KBF₄ production involves the reaction of hydrofluoric acid (HF) with boric acid (H₃BO₃), followed by neutralization with potassium hydroxide (KOH) or potassium carbonate (K₂CO₃). The process occurs in two stages:
Reaction Kinetics:
Parameter | Value | Source |
---|---|---|
HF:H₃BO₃ Weight Ratio | 25:6.2 | |
Neutralization Agent | KOH (5 mol/L) or K₂CO₃ (sat.) | |
Reaction Time | 6 hours (Stage 1) | |
Yield | 92–95% |
Industrial byproducts, such as spent pickling liquors from steel processing, are being explored as alternative boron and fluoride sources. For example, aluminium refining waste containing KBF₄ can be recycled via:
Mechanochemical methods eliminate solvent use, enhancing sustainability. A patented approach involves ball milling BF₃-diethyl ether complexes with anhydrous KF:
$$ \text{BF}3\cdot\text{O}(\text{C}2\text{H}5)2 + \text{KF} \rightarrow \text{KBF}4 + \text{O}(\text{C}2\text{H}5)2 $$
Key Advantages:
Phase-transfer catalysts (PTCs) like triethylborane (BEt₃) improve fluorination efficiency by reducing activation energy:
Catalyst | Fluoride Affinity (kJ/mol) | Yield Increase |
---|---|---|
BEt₃ | 105 | 22% |
3,5-(CF₃)₂C₆H₃BPin | 112 | 31% |
CBS Oxazaborolidine | 108 | 27% (98% ee) |
Effective byproduct valorization is critical for sustainable KBF₄ production:
Potassium tetrafluoroborate exhibits complex structural transformations that fundamentally alter its crystallographic arrangement and physical properties under varying temperature and pressure conditions [1]. These phase transitions represent critical phenomena that govern the material's behavior in thermal energy storage applications and advanced crystallographic studies [6].
The room-temperature phase of potassium tetrafluoroborate crystallizes in an orthorhombic structure with space group Pnma, which is isostructural with potassium tetrachlorate [1] [6]. In this low-temperature configuration, the potassium ion coordinates with ten fluorine ions at distances ranging between 2.76 and 3.08 Angstroms [1]. The potassium polyhedrons are surrounded by six tetrafluoroborate tetrahedra, sharing edges with three and corners with four adjacent units [6].
At elevated temperatures, potassium tetrafluoroborate undergoes a reversible solid-solid phase transformation from the orthorhombic Pnma structure to a disordered cubic phase with space group Fm3̅m [1] [6]. This transition occurs at approximately 285-291 degrees Celsius, with an associated enthalpy change of 120 joules per gram or 15.1 kilojoules per mole [6]. Differential scanning calorimetry measurements consistently show this endothermic peak during heating cycles, with corresponding exothermic peaks at 260 degrees Celsius during cooling, indicating thermal hysteresis behavior [6].
The structural parameters of both phases have been precisely determined through Rietveld refinement of synchrotron powder X-ray diffraction data [1] [19]. The room-temperature orthorhombic phase exhibits lattice parameters of a = 8.66860 Angstroms, b = 5.48559 Angstroms, and c = 7.03420 Angstroms, with a unit cell volume of 334.493 cubic Angstroms [6] [19]. The high-temperature cubic phase demonstrates a lattice parameter of 7.33877 Angstroms and an expanded unit cell volume of 395.248 cubic Angstroms [6] [19].
Phase | Space Group | Temperature | Lattice Parameters | Unit Cell Volume |
---|---|---|---|---|
Room Temperature | Pnma | 20°C | a=8.66860Å, b=5.48559Å, c=7.03420Å | 334.493 ų |
High Temperature | Fm3̅m | 300°C | a=7.33877Å | 395.248 ų |
Thermal expansion analysis reveals anisotropic behavior in the orthorhombic phase, with mean linear expansivities of 88 microkelvins⁻¹ along the a-axis, 67.2 microkelvins⁻¹ along the b-axis, and 54 microkelvins⁻¹ along the c-axis [6]. The volumetric thermal expansion coefficient reaches 215 microkelvins⁻¹ for the low-temperature phase and 231.4 microkelvins⁻¹ for the high-temperature cubic structure [6].
While extensive temperature-dependent studies of potassium tetrafluoroborate have been conducted, research on high-pressure crystallographic modifications remains limited in the available literature [9] [10]. The structural response of tetrafluoroborate compounds under elevated pressure conditions represents an area requiring further investigation to fully understand the pressure-temperature phase diagram [9].
Comparative studies on related perchlorate compounds indicate that pressure-induced phase transitions in tetrahedral anion systems can occur at relatively moderate pressures, typically in the range of 2-15 gigapascals [9]. These transitions often involve changes in coordination environments and rotational dynamics of the tetrahedral units [9]. However, specific high-pressure crystallographic data for potassium tetrafluoroborate requires dedicated experimental investigation using diamond anvil cell techniques combined with synchrotron X-ray diffraction [10].
The high-temperature cubic phase of potassium tetrafluoroborate exhibits pronounced anion disorder characterized by rapid reorientation of tetrafluoroborate units [1] [6]. Molecular dynamics simulations reveal that fluorine atoms demonstrate markedly higher mobility compared to potassium and boron atoms in the disordered state [1]. This enhanced mobility manifests as rotational motion of the tetrafluoroborate anions while maintaining their tetrahedral geometry [7].
Thermal displacement parameters provide quantitative insight into atomic motion within the crystal structure [6] [19]. At room temperature, potassium, boron, and fluorine atoms exhibit similar thermal displacement values of 2.193, 2.67, and 2.91 square Angstroms, respectively [6]. However, at 275 degrees Celsius approaching the phase transition, these parameters increase significantly to 4.96, 8.5, and 6.47 square Angstroms, with boron atoms showing the highest values due to their involvement in the mobile tetrafluoroborate units [6].
The disorder mechanism involves statistical superposition of differently oriented tetrafluoroborate groups within the cubic lattice [1]. In the high-temperature phase, multiple fluorine positions with fractional occupancies represent the time-averaged positions of rapidly rotating anions [6] [19]. Bond distance analysis shows that tetrafluoroborate tetrahedra become increasingly irregular at elevated temperatures, with boron-fluorine distances varying from 1.324 to 1.430 Angstroms and tetrahedral angles ranging from 104.4 to 116.8 degrees [6].
Temperature | B-F Distance Range | F-B-F Angle Range | Thermal Displacement (B) |
---|---|---|---|
20°C | 1.365-1.412 Å | 108.2-110.6° | 2.67 Ų |
275°C | 1.324-1.430 Å | 104.4-116.8° | 8.5 Ų |
Density functional theory molecular dynamics calculations confirm that the cubic Fm3̅m structure represents a stable configuration for rotational tetrafluoroborate units [1]. These simulations reproduce the experimental phase sequence upon heating and demonstrate that tetrafluoroborate molecules remain intact throughout the disorder process while exhibiting rapid reorientational motion [1].
Synchrotron powder X-ray diffraction provides unprecedented resolution for real-time monitoring of phase transitions in potassium tetrafluoroborate [1] [8]. High-intensity synchrotron radiation enables collection of diffraction patterns with sufficient temporal resolution to track structural changes during heating and cooling cycles [8] [19].
Real-time analysis reveals that the orthorhombic to cubic phase transition occurs over a narrow temperature range of approximately 25 degrees Celsius [6]. During heating, the transition initiates at 300 degrees Celsius, while cooling demonstrates hysteresis with the cubic phase persisting until 250 degrees Celsius before reverting to the orthorhombic structure at 225 degrees Celsius [6]. This thermal hysteresis reflects the kinetic barriers associated with the structural reorganization process [6].
Rietveld refinement of synchrotron data allows precise determination of atomic positions, thermal displacement parameters, and lattice constants as functions of temperature [19] [20]. The high angular resolution of synchrotron diffraction enables detection of subtle peak shifts and intensity changes that correspond to structural modifications preceding the main phase transition [1] [8].
Variable temperature measurements conducted at the European Synchrotron Radiation Facility demonstrate excellent reproducibility over multiple heating-cooling cycles [1] [19]. Continuous monitoring shows no degradation in crystalline quality or structural integrity after repeated thermal cycling, confirming the reversible nature of the phase transition [6]. The reliability parameters for Rietveld refinements consistently achieve values below 8 percent, indicating high-quality structural solutions from the synchrotron data [6] [19].
Irritant